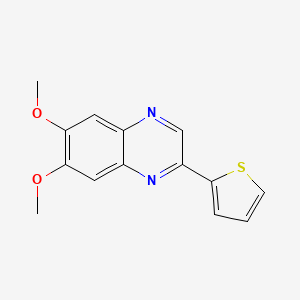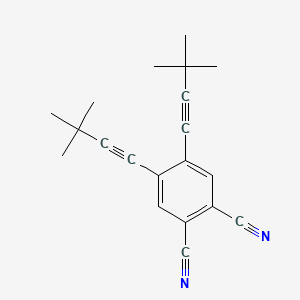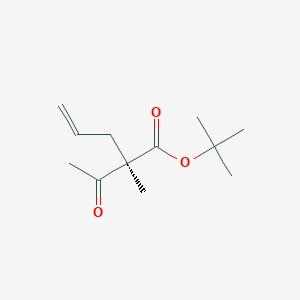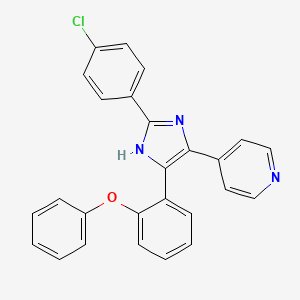
2-Methyl-5-isopentylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-isopentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by its distinct odor and is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-5-isopentylpyrazine can be synthesized through the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . Various methods such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the compound from the reaction mixture .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to maximize yield and purity. High-pressure and high-temperature conditions (up to 140°C) are often used to increase the production of pyrazines, including this compound . Solvent extraction and chromatographic techniques are crucial in the purification process to ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-isopentylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the pyrazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated pyrazine compounds.
Applications De Recherche Scientifique
2-Methyl-5-isopentylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a flavoring agent in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-isopentylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, influencing biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
2-Methyl-5-isopentylpyrazine can be compared with other alkylpyrazines, such as:
2,3-Dimethylpyrazine: Found in roasted sesame seeds and used as a flavor additive.
2,5-Dimethylpyrazine: Occurs naturally in asparagus, tea, and other foods, and is used as a flavoring agent.
2,3,5,6-Tetramethylpyrazine: Found in fermented cocoa beans and nattō, known for its strong aromatic properties.
The uniqueness of this compound lies in its specific isopentyl substitution, which imparts distinct aromatic characteristics and influences its reactivity and applications.
Propriétés
Numéro CAS |
144514-05-6 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-methyl-5-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-9(3)6-12-10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
NLWRBWNTZWAQLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)


![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)

![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)




![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
